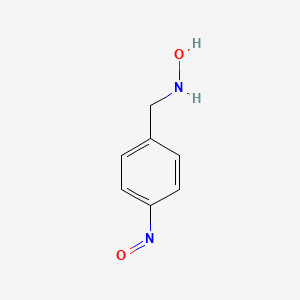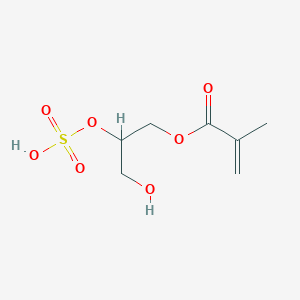![molecular formula C21H33ISi B14240532 Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)- CAS No. 347399-63-7](/img/structure/B14240532.png)
Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-: is a chemical compound with the molecular formula C21H33ISi and a molecular weight of 440.483 g/mol . This compound is characterized by the presence of a silane group attached to a phenyl ring substituted with an iodine atom and a tert-butyl group, along with an ethynyl linkage to three isopropyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)- typically involves the following steps:
Formation of the Ethynyl Intermediate: The ethynyl group is introduced through a coupling reaction, often using a palladium-catalyzed Sonogashira coupling.
Iodination: The phenyl ring is iodinated using iodine or an iodine-containing reagent under mild conditions.
Attachment of the Silane Group: The silane group is introduced via a hydrosilylation reaction, where a silane reagent reacts with the ethynyl intermediate in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling and hydrosilylation reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl and silane groups, forming various oxidized products.
Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen or other substituent.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild conditions.
Major Products:
Oxidation: Oxidized derivatives of the ethynyl and silane groups.
Reduction: Deiodinated products or hydrogen-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Imaging: It can be used in the development of imaging agents for diagnostic purposes.
Industry:
Coatings and Adhesives: The compound is used in the formulation of high-performance coatings and adhesives, providing enhanced durability and adhesion properties.
Electronics: It is utilized in the production of electronic components, including semiconductors and sensors, due to its stability and electronic properties.
Wirkmechanismus
The mechanism by which Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)- exerts its effects involves several molecular targets and pathways:
Catalysis: The compound acts as a ligand, coordinating with metal centers to form active catalytic species.
Biological Pathways: In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Material Properties: The unique structural features of the compound contribute to its ability to form stable and functional materials, enhancing their performance in various applications.
Vergleich Mit ähnlichen Verbindungen
- Silane, [[5-(1,1-dimethylethyl)-2-bromophenyl]ethynyl]tris(1-methylethyl)-
- Silane, [[5-(1,1-dimethylethyl)-2-chlorophenyl]ethynyl]tris(1-methylethyl)-
- Silane, [[5-(1,1-dimethylethyl)-2-fluorophenyl]ethynyl]tris(1-methylethyl)-
Uniqueness:
- Iodine Substitution: The presence of an iodine atom in Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)- imparts unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs.
- Reactivity: The iodine-substituted compound exhibits distinct reactivity patterns in substitution and reduction reactions, making it valuable for specific synthetic applications.
- Applications: Its unique structure and properties make it particularly suitable for applications in catalysis, material science, and drug development, where other halogen-substituted analogs may not perform as effectively.
Eigenschaften
CAS-Nummer |
347399-63-7 |
|---|---|
Molekularformel |
C21H33ISi |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
2-(5-tert-butyl-2-iodophenyl)ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C21H33ISi/c1-15(2)23(16(3)4,17(5)6)13-12-18-14-19(21(7,8)9)10-11-20(18)22/h10-11,14-17H,1-9H3 |
InChI-Schlüssel |
ASXURMIDWYIYSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C#CC1=C(C=CC(=C1)C(C)(C)C)I)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


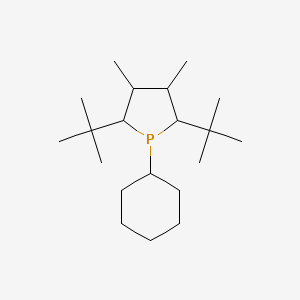
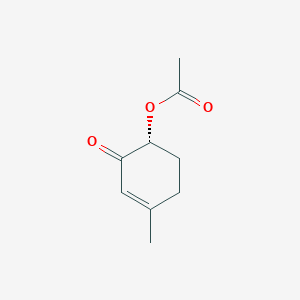
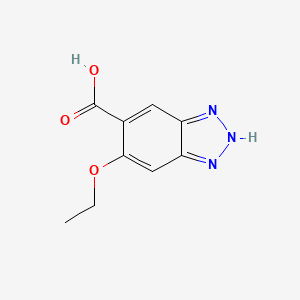
![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
![Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-](/img/structure/B14240480.png)
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
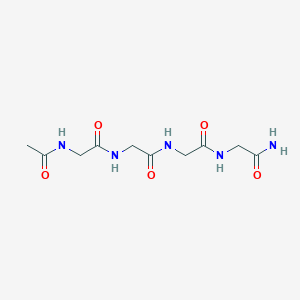
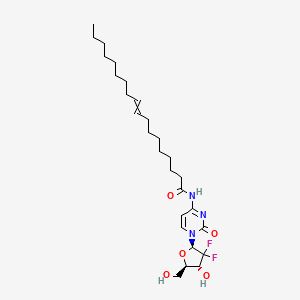
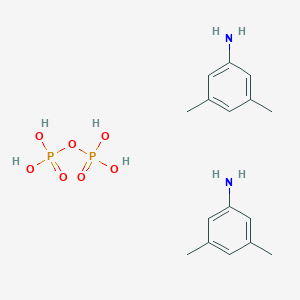

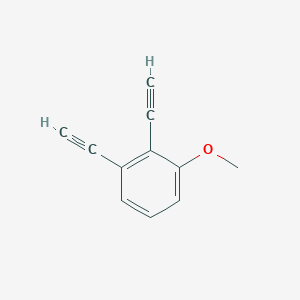
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
